molecular formula C14H12IN3O4 B3515611 N-(5-iodo-3-methylpyridin-2-yl)-2-(4-nitrophenoxy)acetamide

N-(5-iodo-3-methylpyridin-2-yl)-2-(4-nitrophenoxy)acetamide

Cat. No.: B3515611
M. Wt: 413.17 g/mol
InChI Key: BGMAATVXQIIYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-iodo-3-methylpyridin-2-yl)-2-(4-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an iodine atom on the pyridine ring, a nitro group on the phenoxy ring, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-iodo-3-methylpyridin-2-yl)-2-(4-nitrophenoxy)acetamide typically involves multiple steps:

    Nitration: The nitro group can be introduced to the phenoxy ring using a mixture of concentrated nitric acid and sulfuric acid.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved by reacting the iodinated pyridine and nitrated phenoxy compounds with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-iodo-3-methylpyridin-2-yl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(5-iodo-3-methylpyridin-2-yl)-2-(4-nitrophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine and nitro groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-bromo-3-methylpyridin-2-yl)-2-(4-nitrophenoxy)acetamide: Similar structure with a bromine atom instead of iodine.

    N-(5-chloro-3-methylpyridin-2-yl)-2-(4-nitrophenoxy)acetamide: Similar structure with a chlorine atom instead of iodine.

    N-(5-fluoro-3-methylpyridin-2-yl)-2-(4-nitrophenoxy)acetamide: Similar structure with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in N-(5-iodo-3-methylpyridin-2-yl)-2-(4-nitrophenoxy)acetamide can impart unique properties such as higher molecular weight and different reactivity compared to its bromine, chlorine, and fluorine analogs. These differences can affect its behavior in chemical reactions and its interactions with biological targets.

Properties

IUPAC Name

N-(5-iodo-3-methylpyridin-2-yl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12IN3O4/c1-9-6-10(15)7-16-14(9)17-13(19)8-22-12-4-2-11(3-5-12)18(20)21/h2-7H,8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMAATVXQIIYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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